2-Cyclopenten-1-one, 5-methyl-
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Overview
Description
2-Cyclopenten-1-one, 5-methyl- is an organic compound with the molecular formula C6H8O. It is a derivative of cyclopentenone, featuring a methyl group at the 5-position. This compound is a colorless liquid and is known for its reactivity due to the presence of both a ketone and an alkene functional group.
Synthetic Routes and Reaction Conditions:
Elimination of α-bromo-cyclopentanone: One common method involves the elimination of α-bromo-cyclopentanone using lithium carbonate.
Claisen Condensation-Decarboxylation-Isomerization: This method involves a cascade of reactions starting from unsaturated diesters.
Acid-Catalyzed Dehydration: Cyclopentanediols can be dehydrated in the presence of an acid to form cyclopentenone.
Industrial Production Methods: The industrial production of 2-Cyclopenten-1-one, 5-methyl- often involves the catalytic conversion of 5-hydroxymethylfurfural (HMF) to 2-hydroxy-3-methyl-2-cyclopenten-1-one using Pd/Nb2O5 and Ca–Al catalysts .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often used.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentenone derivatives.
Scientific Research Applications
2-Cyclopenten-1-one, 5-methyl- is a versatile compound with applications in various fields:
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 5-methyl- involves its reactivity as an electrophile. It can undergo conjugate addition reactions with nucleophiles, leading to the formation of various adducts. The compound’s molecular targets and pathways are still under investigation, but it is known to interact with cellular proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Cyclopentenone: A structural isomer with similar reactivity but different substitution patterns.
Cyclohexenone: A six-membered ring analog with different chemical properties.
Cyclopropenone: A smaller ring analog with distinct reactivity.
Uniqueness: 2-Cyclopenten-1-one, 5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications in various fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
14963-40-7 |
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Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
5-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h2,4-5H,3H2,1H3 |
InChI Key |
OOJIJAGFQCKGCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CC1=O |
Origin of Product |
United States |
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